![molecular formula C8H8N2OS B1443365 [2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine CAS No. 1225634-52-5](/img/structure/B1443365.png)
[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine
Overview
Description
“[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” is a compound that belongs to the class of organic compounds known as 2-furanilides . It is a heterocyclic compound containing a furan ring . The compound is synthesized through a series of reactions involving the acylation of pyridin-2-amine with furan-2-carbonyl chloride .
Synthesis Analysis
The synthesis of “[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide . This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .Molecular Structure Analysis
The molecular structure of “[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” is characterized by a furan ring that is substituted at the 2-position with an anilide . The thiazolo[3,4-a]benzimidazole group is planar with an r.m.s. deviation of 0.0073 A .Chemical Reactions Analysis
The compound is subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent enters exclusively the 5-position of the furan ring . The alkylation of the compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .Scientific Research Applications
Antibacterial Activity
The furan nucleus is a significant component in medicinal chemistry due to its therapeutic efficacy. Compounds containing the furan nucleus, such as “[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine”, have been explored for their antibacterial properties. These compounds are particularly effective against both gram-positive and gram-negative bacteria, offering a potential solution to the growing issue of microbial resistance .
Antifungal Applications
Furan derivatives have shown promising results in combating fungal infections. Research indicates that compounds like “[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” can inhibit the growth of fungi such as Candida albicans, which is responsible for yeast infections. This opens up possibilities for new antifungal medications, especially for strains that are resistant to existing treatments .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of furan derivatives make them valuable in the treatment of pain and inflammation. By modulating inflammatory pathways, these compounds can provide relief from various conditions that cause chronic pain, without the side effects associated with traditional anti-inflammatory drugs .
Anticancer Potential
Furan derivatives have been identified as potential anticancer agents. Their ability to interfere with the proliferation of cancer cells suggests that they could be used to develop new therapies for treating different types of cancer. The specific mechanisms by which “[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” exerts its anticancer effects are an area of active research .
Applications in Sustainable Chemistry
The versatility of furan derivatives extends to sustainable chemistry. These compounds can be used as building blocks for creating eco-friendly materials, including biodegradable plastics and renewable chemicals. This aligns with the global push towards sustainability and reducing the environmental impact of chemical processes .
Role in Food Industry
In the food industry, furan derivatives contribute to the flavor and aroma of various products. They are formed during the Maillard reaction, which occurs when amino acids react with reducing sugars during cooking. This reaction is responsible for the desirable flavors in cooked foods, and compounds like “[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” play a crucial role in this process .
Photovoltaic Applications
Furan derivatives are also being explored for their use in photovoltaic devices. Their unique electronic properties make them suitable for use in solar cells, potentially leading to more efficient and cost-effective renewable energy solutions .
Use in Corrosion Inhibition
The chemical structure of furan derivatives makes them effective corrosion inhibitors. They can be applied to metals to prevent oxidation and degradation, which is essential for extending the lifespan of metal structures and components in various industries .
Future Directions
The compound “[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” and its derivatives could be further explored for their potential biological activities. Given the interesting properties of the compound, future research could focus on its potential applications in various fields, including medicinal chemistry .
properties
IUPAC Name |
[2-(furan-2-yl)-1,3-thiazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYUKFRLLCUUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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